molecular formula C9H13NO B069286 (2-Isopropylpyridin-3-yl)methanol CAS No. 194151-94-5

(2-Isopropylpyridin-3-yl)methanol

Cat. No.: B069286
CAS No.: 194151-94-5
M. Wt: 151.21 g/mol
InChI Key: OCWUXGVRLMGZRE-UHFFFAOYSA-N
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Description

(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-Isopropoxypyridin-3-yl)methanol: Similar structure but with an isopropoxy group instead of an isopropyl group.

    (2-Aminopyridin-3-yl)methanol: Contains an amino group at the second position.

    (2-Methylpyridin-3-yl)methanol: Features a methyl group at the second position.

Uniqueness

(2-Isopropylpyridin-3-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(2-propan-2-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUXGVRLMGZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-isopropyl-3-carboethoxypyridine (400 mg, 2 mmol) in distilled THF (50 mL) under nitrogen was cooled to 0° C. and lithium aluminum hydride (1M in THF) (2.07 mL) was added dropwise. The reaction was stirred for 18 hours at room temperature then cooled to 0° C. and quenched with EtOAc (100 μL), then H2O (100 μL), then 15% NaOH (100 μL), followed by H2O (300 μL). The mixture was filtered and the solvent was removed under reduced pressure. Toluene was added and the solvent was removed under reduced pressure to give the desired 2-isopropyl-3-hydroxymethylpyridine.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two

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